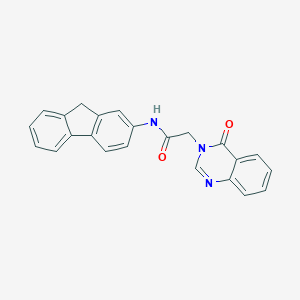
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FOA is a fluorescent derivative of quinazolinone, which has been found to have potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
作用机制
FOA is a fluorescent probe that binds to certain proteins and changes its fluorescence properties upon binding. The mechanism of action of FOA involves the formation of a complex between FOA and the target protein, which leads to a change in the local environment of FOA and a change in its fluorescence properties. The binding of FOA to the target protein can be monitored by measuring the changes in its fluorescence properties.
Biochemical and Physiological Effects
FOA has been found to have minimal toxicity and does not affect the viability of cells at concentrations used in experiments. FOA has been used to study the activity of enzymes such as protein kinases and phosphatases and has been found to be a useful tool for studying cellular signaling pathways. FOA has also been used to study protein-protein interactions and has been found to selectively bind to certain proteins.
实验室实验的优点和局限性
FOA has several advantages for lab experiments such as its high sensitivity, selectivity, and ease of use. FOA can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. However, FOA has some limitations such as its limited solubility in water and its potential to interfere with certain biological processes.
未来方向
For FOA research include the development of new biosensors for detecting specific proteins in biological samples, the study of FOA as a tool for drug discovery, and the optimization of FOA synthesis methods to produce higher yields of FOA with improved purity. FOA may also have potential applications in medical imaging and diagnostics.
合成方法
The synthesis of FOA involves the reaction of 2-aminobenzophenone with ethyl chloroacetate to form N-(9H-fluoren-2-yl)-2-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form the final product, N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis method has been optimized to produce high yields of FOA with good purity.
科学研究应用
FOA has been used as a fluorescent probe to study various biological phenomena such as protein-protein interactions, enzyme activity, and cellular signaling pathways. FOA has been found to selectively bind to certain proteins and has been used to develop biosensors for detecting specific proteins in biological samples. FOA has also been used to study the mechanism of action of certain drugs and has potential applications in drug discovery.
属性
分子式 |
C23H17N3O2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(13-26-14-24-21-8-4-3-7-20(21)23(26)28)25-17-9-10-19-16(12-17)11-15-5-1-2-6-18(15)19/h1-10,12,14H,11,13H2,(H,25,27) |
InChI 键 |
NHIWRIWIFJPGJY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)
